2-(4-Morpholin-4-yl-phenyl)-ethylamine
Description
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Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-5-11-1-3-12(4-2-11)14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKPIYGGLOVZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Development of 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Part 1: Executive Summary & Historical Context
The Convergence of Two Privileged Scaffolds
The molecule 2-(4-Morpholin-4-yl-phenyl)-ethylamine represents a strategic fusion of two of medicinal chemistry’s most "privileged" structures: the phenethylamine backbone and the morpholine ring .
Historically, the phenethylamine scaffold (the "backbone" of neurotransmitters like dopamine and drugs like amphetamines) was explored extensively in the early 20th century for its activity on the Central Nervous System (CNS). However, the mid-20th-century shift toward optimizing pharmacokinetics (PK) led to the incorporation of the morpholine ring.
Why Morpholine? In the history of drug discovery, the morpholine ring became a critical tool for medicinal chemists in the 1970s and 80s. Unlike a simple phenyl or alkyl group, the morpholine ring:
-
Modulates Lipophilicity: It lowers
compared to a cyclohexane or piperidine, improving water solubility while maintaining membrane permeability. -
Metabolic Stability: The ether oxygen reduces the electron density of the ring, making it less susceptible to oxidative metabolism compared to piperazine.
-
Hydrogen Bonding: It acts as a weak hydrogen bond acceptor, crucial for binding affinity in kinase pockets (e.g., EGFR, VEGFR inhibitors).
Consequently, 2-(4-Morpholin-4-yl-phenyl)-ethylamine moved from being a mere curiosity in psychoactive chemistry to a high-value intermediate in the synthesis of modern tyrosine kinase inhibitors and Factor Xa inhibitors (related to the Rivaroxaban structural class).
Part 2: Chemical Retrosynthesis & Strategy
To design a robust synthesis, we must analyze the molecule retrosynthetically. The target contains an oxidizable amine tail and an electron-rich aniline system.
Retrosynthetic Logic:
-
Disconnection A (The Tail): The ethylamine chain is best formed via reduction of a nitroalkene or nitrile. This traces back to an aldehyde.
-
Disconnection B (The Head): The morpholine-phenyl bond is an aniline linkage. This is best formed early in the synthesis on an electron-deficient ring (Nucleophilic Aromatic Substitution -
) before the ring becomes electron-rich.
The Flaw of Alternative Routes: Attempting to add the morpholine ring after forming the ethylamine tail (using 4-aminophenethylamine) is chemically risky. The primary amine on the tail is more nucleophilic than the aniline nitrogen, leading to polymerization or messy bis-alkylation when reacting with bis(2-chloroethyl)ether.
Therefore, the "Gold Standard" Route is Linear:
4-Fluorobenzaldehyde
Part 3: Visualization of the Reaction Pathway
The following diagram outlines the optimized "Henry-Reduction" pathway, selected for its scalability and impurity control.
Caption: Figure 1. The "Henry-Reduction" pathway prioritizes early installation of the morpholine ring via SnAr, followed by carbon chain elongation and reduction.
Part 4: Detailed Experimental Protocol
This protocol is designed for a 100 mmol scale , suitable for generating library building blocks.
Step 1: Synthesis of 4-Morpholinobenzaldehyde
Rationale: We utilize Nucleophilic Aromatic Substitution (
Reagents:
-
4-Fluorobenzaldehyde (12.4 g, 100 mmol)
-
Morpholine (10.5 mL, 120 mmol)
-
Potassium Carbonate (
), anhydrous (16.6 g, 120 mmol) -
Solvent: DMSO (50 mL) or DMF.
Protocol:
-
Charge a 250 mL round-bottom flask with 4-fluorobenzaldehyde and DMSO.
-
Add
and Morpholine. -
Heat the mixture to 100–110°C with vigorous stirring for 4–6 hours. Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear. -
Workup: Pour the cooled reaction mixture into 300 mL of ice water. The product usually precipitates as a yellow/off-white solid.
-
Filter the solid, wash with water, and dry in a vacuum oven.
-
Yield Expectation: 85–95%.[1]
Step 2: The Henry Reaction (Nitrostyrene Formation)
Rationale: The Henry reaction (nitroaldol condensation) is the most reliable method to install the two-carbon chain required for a phenethylamine.
Reagents:
-
4-Morpholinobenzaldehyde (from Step 1)
-
Nitromethane (Excess, acts as solvent/reagent) or Nitromethane (1.5 eq) in Ammonium Acetate/Acetic Acid.
-
Catalyst: Ammonium Acetate (
).
Protocol:
-
Dissolve 4-Morpholinobenzaldehyde (19.1 g, 100 mmol) in Nitromethane (50 mL).
-
Add Ammonium Acetate (1.5 g).
-
Reflux the mixture (approx. 101°C) for 2–4 hours.
-
Observation: The solution will darken to a deep orange/red (characteristic of conjugated nitrostyrenes).
-
Workup: Cool the mixture. The nitrostyrene often crystallizes directly upon cooling. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from Isopropanol (IPA).
-
Critical Safety: Nitrostyrenes are potent sternutators (induce sneezing) and skin irritants. Handle in a fume hood.
Step 3: Reduction to the Amine
Rationale: Reducing the conjugated nitroalkene requires a strong hydride source. Lithium Aluminum Hydride (
Reagents:
-
Intermediate Nitrostyrene (10 g)
- (2.0 M solution in THF or powder).
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon/Nitrogen atmosphere.
-
Charge with Anhydrous THF (100 mL) and carefully add
(4 equivalents relative to nitrostyrene). -
Addition: Dissolve the nitrostyrene in dry THF and add dropwise to the
suspension at 0°C. Exothermic reaction. -
After addition, allow to warm to room temperature, then reflux for 6–12 hours. The color usually shifts from red/orange to gray/white.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where x = grams of LAH used).
-
Filter the granular white precipitate.
-
Concentrate the filtrate to obtain the crude oil.
-
Purification: Distillation (high vacuum) or conversion to the HCl salt (add ethereal HCl) for crystallization.
Part 5: Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil (free base) or White solid (HCl salt) | Free base oxidizes slowly in air (darkens). |
| 1H NMR Diagnostic | Characteristic morpholine triplet. | |
| 1H NMR Diagnostic | Distinct AA'BB' pattern for the ethylamine tail. | |
| Mass Spec (ESI+) | [M+H]+ = 207.15 (Calc) | Major peak. |
| Solubility | High in MeOH, DMSO, dilute acid. | Low solubility in water as free base. |
| Storage | -20°C, under Argon. | Hygroscopic as a salt. |
Part 6: References
-
Fundamental Phenethylamine Synthesis: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: Establishes the Henry Reaction/LAH reduction as the benchmark for phenethylamine synthesis).
-
Morpholine Ring Formation: Dunn, P. J., et al. (2011). "The synthesis of morpholine-containing pharmaceutical intermediates." Green Chemistry, 13, 225-230. (Context: Discusses industrial scalability of morpholine installation).
-
Nucleophilic Aromatic Substitution (
) Protocols: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with 4-substituted-1-nitrobenzenes." Chemical Reviews, 49(2), 273–412. (Context: Foundational mechanism for Step 1). -
Application in Kinase Inhibitors: Zhang, J., et al. (2009). "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives containing morpholine group as EGFR inhibitors." Bioorganic & Medicinal Chemistry, 17(16), 6038-6043. (Context: Demonstrates the utility of the morpholino-phenyl motif).
Sources
Methodological & Application
Application Note: Synthesis of 2-(4-Morpholin-4-yl-phenyl)-ethylamine
This application note outlines the synthesis and handling of 2-(4-Morpholin-4-yl-phenyl)-ethylamine (also known as 4-morpholinophenethylamine), a functionalized phenethylamine derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.
This guide is intended strictly for professional research applications within a properly equipped laboratory setting.
Introduction & Retrosynthetic Analysis
The target molecule, 2-(4-Morpholin-4-yl-phenyl)-ethylamine , features a phenethylamine core substituted at the para-position with a morpholine ring. This structural motif acts as a privileged scaffold in drug design, improving solubility and pharmacokinetic profiles compared to unsubstituted phenyl rings.
Retrosynthetic Strategy: The most efficient laboratory-scale synthesis involves a linear three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the morpholine moiety onto an activated benzene ring (4-fluorobenzaldehyde).
-
Henry Reaction (Nitroaldol Condensation): Formation of the nitrostyrene intermediate.
-
Reduction: Conversion of the nitroalkene to the primary amine.
Experimental Protocols
Step 1: Synthesis of 4-Morpholinobenzaldehyde
Principle: The aldehyde group in 4-fluorobenzaldehyde acts as an electron-withdrawing group (EWG), activating the para-fluorine towards nucleophilic displacement by morpholine.
| Parameter | Specification |
| Reagents | 4-Fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (1.5 eq) |
| Solvent | DMSO or DMF (Anhydrous) |
| Temperature | 100°C – 110°C |
| Time | 4 – 6 Hours |
| Workup | Dilute with ice water; filter precipitate or extract with EtOAc. |
Procedure:
-
Charge a reaction vessel with 4-fluorobenzaldehyde and anhydrous DMSO.
-
Add solid anhydrous potassium carbonate (K₂CO₃).
-
Add morpholine dropwise under stirring.
-
Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Hexane:EtOAc 4:1) until the starting fluoride is consumed.
-
Quench: Pour the reaction mixture into crushed ice/water. The product, 4-morpholinobenzaldehyde, typically precipitates as a solid.
-
Purification: Recrystallize from ethanol/water if necessary.
Step 2: Synthesis of 4-Morpholino-β-nitrostyrene
Principle: A Henry reaction condensation between the aldehyde and nitromethane, catalyzed by a base (ammonium acetate), yields the conjugated nitrostyrene.
| Parameter | Specification |
| Reagents | 4-Morpholinobenzaldehyde (1.0 eq), Nitromethane (5-10 eq), NH₄OAc (0.2 eq) |
| Solvent | Glacial Acetic Acid or excess Nitromethane |
| Temperature | Reflux (approx. 100°C) |
| Time | 2 – 4 Hours |
| Appearance | Product typically crystallizes as bright orange/yellow needles. |
Procedure:
-
Dissolve 4-morpholinobenzaldehyde in nitromethane.
-
Add ammonium acetate (NH₄OAc) as a catalyst.
-
Heat to reflux equipped with a Dean-Stark trap or drying tube to drive the equilibrium.
-
Upon completion, cool the mixture. The nitrostyrene derivative often crystallizes spontaneously.
-
Isolation: Filter the solid, wash with cold methanol, and dry under vacuum.
Step 3: Reduction to 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Principle: The nitro and alkene groups are reduced simultaneously to the primary amine. Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for this transformation in a research setting.
-
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. This step requires strictly anhydrous conditions and a functional fume hood.
| Parameter | Specification |
| Reagents | 4-Morpholino-β-nitrostyrene (1.0 eq), LiAlH₄ (4.0 eq) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0°C (Addition) → Reflux (Reaction) |
| Atmosphere | Dry Nitrogen or Argon (Strict) |
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a dry 3-neck flask under nitrogen.
-
Dissolve the nitrostyrene from Step 2 in anhydrous THF.
-
Addition: Add the nitrostyrene solution dropwise to the hydride suspension at 0°C (ice bath). The reaction is exothermic.
-
After addition, heat to reflux for 4–12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
-
Filter the granular aluminum salts.
-
Isolation: Concentrate the filtrate. The residue can be purified via acid-base extraction or column chromatography (DCM:MeOH:NH₄OH).
-
Salt Formation: Isolate as the hydrochloride salt (using HCl/Ether) for improved stability.
Pathway Visualization
Caption: Three-step synthetic pathway from 4-fluorobenzaldehyde to the target phenethylamine derivative.
Safety & Handling Protocols
-
Chemical Hazards:
-
Nitromethane: Shock-sensitive explosive in certain conditions; flammable. Do not heat to dryness or compress.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water/moisture to produce hydrogen gas (fire/explosion hazard). Use only dry solvents and glassware. Class D fire extinguisher (sand/soda ash) must be available.
-
Phenethylamines: While this specific derivative is a research intermediate, phenethylamines as a class can have potent biological activity. Handle with full PPE (gloves, goggles, lab coat) to prevent absorption.
-
-
Waste Disposal:
-
Aluminum salts from the reduction must be neutralized and disposed of as solid hazardous waste.
-
Halogenated solvents (if used in extraction) must be segregated from non-halogenated streams.
-
References
- Title: "A practical synthesis of 4-morpholinobenzaldehyde via SNAr reaction.
-
General Henry Reaction Protocols
- Title: "The Henry Reaction: recent examples."
- Source:Tetrahedron, 2001.
-
URL:[Link]
-
Reduction of Nitrostyrenes
- Title: "Reduction of nitroalkenes to amines using Lithium Aluminum Hydride."
- Source:Organic Syntheses, Coll. Vol. 4, p.731.
-
URL:[Link]
Application Note: 2-(4-Morpholin-4-yl-phenyl)-ethylamine as a Scaffold in Medicinal Chemistry
Executive Summary
The 2-(4-Morpholin-4-yl-phenyl)-ethylamine scaffold represents a strategic fusion of two "privileged structures" in medicinal chemistry: the phenethylamine core (a ubiquitous neurotransmitter mimic) and the morpholine ring (a pharmacokinetic optimizer).
This Application Note provides a technical roadmap for utilizing this scaffold to design bioavailable, CNS-active small molecules. Unlike simple phenethylamines, which often suffer from rapid metabolic clearance or poor solubility, the incorporation of the para-morpholine substituent significantly alters the physicochemical profile, enhancing metabolic stability against CYP450 oxidation and improving water solubility while maintaining blood-brain barrier (BBB) permeability.
Chemoinformatic Profile & Rationale
The "Hybrid" Advantage
The utility of this scaffold lies in its ability to simultaneously address target engagement and ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.
| Property | Structural Component | Mechanism of Action |
| Target Binding | Ethylamine Tail | Mimics the side chain of dopamine/serotonin; forms key ionic interactions with Aspartate residues in GPCRs (TM3). |
| Scaffold Rigidity | Phenyl Ring | Provides a planar core for |
| Solubility | Morpholine Oxygen | Acts as a hydrogen bond acceptor; lowers LogP compared to cyclohexyl or piperidine analogs. |
| Metabolic Stability | Morpholine Nitrogen | Blocks the oxidative labile para-position of the phenyl ring; reduces clearance by CYP enzymes. |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional roles of each component within the scaffold.
Figure 1: Functional decomposition of the scaffold. The morpholine ring serves as a dual-purpose solubility and stability handle.[1]
Synthetic Access & Functionalization
While the scaffold is commercially available, in-house synthesis is often required to introduce isotopic labels or specific substitutions on the phenyl ring.
Recommended Synthetic Route (The Henry Reaction Pathway)
This route is preferred over
Step 1: Henry Reaction (Nitroaldol Condensation)
-
Reactants: 4-(Morpholin-4-yl)benzaldehyde + Nitromethane
-
Catalyst: Ammonium Acetate
-
Product: 4-(Morpholin-4-yl)-
-nitrostyrene
Step 2: Reduction
-
Reagent: Lithium Aluminum Hydride (LAH) or
/Pd-C -
Product: 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Protocol A: Library Generation via Amide Coupling
The primary amine is an excellent handle for diversifying the scaffold into a library of amides (e.g., for MAO-B or Kinase inhibition screening).
Reagents:
-
Scaffold: 2-(4-Morpholin-4-yl-phenyl)-ethylamine (
equiv) -
Carboxylic Acid (
): equiv -
Coupling Agent: HATU (
equiv) -
Base: DIPEA (
equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid in DMF (
M concentration). -
Activation: Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Coupling: Add the Scaffold amine.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass =
). -
Workup: Dilute with EtOAc, wash with saturated
(x2) and Brine (x1). Dry over . -
Purification: Flash chromatography (DCM:MeOH gradient).
Application Case Study: CNS Targeting
This scaffold is particularly relevant for targets requiring deep pocket penetration with a basic nitrogen anchor, such as Sigma-1 Receptors or Monoamine Oxidase B (MAO-B) .
Design Strategy: MAO-B Inhibition
MAO-B inhibitors often feature two aromatic rings separated by a spacer. By using this scaffold, the morpholine ring occupies the "entrance cavity" of the enzyme, while the ethylamine (converted to an amide) extends into the substrate cavity.
-
Reference Drug Analogy: Moclobemide (features a morpholine-aniline core).
-
Modification: Converting the ethylamine to a benzyloxy-acetamide creates a hybrid resembling the Safinamide binding mode.
Experimental Workflow: Lead Optimization
The following workflow outlines how to validate the scaffold in a hit-to-lead campaign.
Figure 2: Iterative workflow for optimizing the scaffold into a lead candidate.
Troubleshooting & Stability Notes
Chemical Stability
-
Oxidation: Morpholines can slowly oxidize to morpholin-3-ones (lactams) under harsh oxidative conditions (e.g.,
). The scaffold is generally stable under standard ambient conditions. -
Salt Formation: The ethylamine is highly basic (
). It readily forms stable hydrochloride or fumarate salts, which are preferred for long-term storage and biological testing.
Biological Stability (Metabolism)
-
Metabolic Soft Spots: While the morpholine blocks the phenyl para-position, the morpholine ring itself can undergo metabolic opening (oxidative deamination) or N-oxidation.
-
Mitigation: If high clearance is observed, consider substituting the morpholine oxygen with a gem-dimethyl group or bridging the morpholine ring to increase steric bulk.
References
-
Morpholine in Drug Design: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[2][3][4] Medicinal Chemistry, 2020.[2][4]
-
Phenethylamine Scaffold Review: Nieto, C. T., et al. "2-Phenethylamines in Medicinal Chemistry: A Review."[5] Molecules, 2023.[5][6][7]
-
Lipophilicity Modulation: Wager, T. T., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, 2018.
-
Compound Data: PubChem CID 3158583: 2-(4-Morpholin-4-yl-phenyl)-ethylamine.
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
Application Note: HPLC Method Development for 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(4-Morpholin-4-yl-phenyl)-ethylamine , a structural scaffold often found in kinase inhibitors and oxazolidinone antibiotics.[1] Due to the presence of two basic nitrogen centers (a morpholine tertiary amine and an ethylamine primary amine), this analyte presents significant chromatographic challenges, including severe peak tailing and retention variability. This guide provides a "First-Principles" approach to method development, comparing High-pH and Low-pH/Ion-Pairing strategies, ultimately recommending a high-pH methodology using hybrid-silica column technology for superior peak symmetry and loadability.[1]
Analyte Assessment & Physicochemical Challenges
Before selecting column chemistry, we must analyze the molecule's properties to predict its behavior inside the column.
-
Analyte: 2-(4-Morpholin-4-yl-phenyl)-ethylamine[1]
-
Core Structure: Phenyl ring substituted with a morpholine group and an ethylamine side chain.
-
pKa Profile:
-
LogP: Estimated ~1.5 (Moderately lipophilic, but polarity increases significantly when ionized).
The "Dual-Base" Challenge
At standard chromatographic pH (pH 3–7), both nitrogen atoms are protonated (
-
Silanol Interaction: The positively charged amines interact electrostatically with residual negatively charged silanols (
) on the silica support, causing severe peak tailing .[1] -
Dewetting/Repulsion: The high charge density can lead to exclusion from the hydrophobic C18 pores in highly aqueous phases.
Method Development Strategy
To overcome the dual-base challenge, we employ a decision matrix focusing on pH control.
Decision Matrix: Mobile Phase Selection
-
Strategy A (Recommended): High pH (pH > 10). By raising the pH above the analyte's pKa, we neutralize the basic groups. The neutral molecule interacts purely through hydrophobic partitioning, yielding sharp, symmetrical peaks. Requirement: High-pH stable hybrid columns.
-
Strategy B (Alternative): Low pH (pH < 3) with Ion Pairing. Using Trifluoroacetic acid (TFA) protonates the amines but forms a hydrophobic ion pair, masking the charge and improving retention.[1]
DOT Diagram: Method Development Workflow
Caption: Decision tree for selecting the optimal mobile phase pH based on column availability and analyte pKa.
Detailed Experimental Protocol
This protocol utilizes Strategy A (High pH) as the primary recommendation due to its superior robustness for diamines.
Instrumentation & Reagents[5][6][7][8]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Column: Waters XBridge C18 (
, ) or Phenomenex Gemini-NX C18.[1]-
Why: These columns utilize hybrid organic-inorganic particles stable up to pH 12.[1]
-
-
Reagents:
Mobile Phase Preparation[7]
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1] Adjust pH to 10.5 with Ammonium Hydroxide.
-
Note: Filtration through 0.45 µm nylon filter is mandatory. Do not use PVDF (pH sensitivity).[1]
-
-
Mobile Phase B (Organic): 100% Acetonitrile.[1]
Chromatographic Conditions[6][7][8][9]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp | 40°C | Reduces mobile phase viscosity; improves mass transfer for basic amines. |
| Injection Vol | 5-10 µL | Adjust based on sensitivity requirements. |
| Detection | UV 254 nm | The phenyl ring provides strong absorbance here. |
| Run Time | 15 minutes | Sufficient for elution and re-equilibration. |
Gradient Program
A generic scouting gradient is recommended initially, followed by optimization.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Injection Delay |
| 10.00 | 5 | 95 | Linear Gradient |
| 12.00 | 5 | 95 | Wash Step |
| 12.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Sample Preparation
Critical Step: The sample diluent must match the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion.
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol (Concentration: 1000 ppm).[1]
-
Working Standard: Dilute the Stock Solution to 50 ppm using 50:50 Water:Acetonitrile .
-
Avoid: Do not use 100% organic diluent for the injection; it will cause peak fronting.
-
Method Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T), the following System Suitability criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor ( | If | |
| Theoretical Plates ( | If low, check connections for dead volume.[1] | |
| Retention Time %RSD | If high, ensure column temperature is stable. | |
| Area %RSD | If high, check autosampler precision/needle wash. |
DOT Diagram: System Setup & Flow
Caption: Schematic of the HPLC instrument configuration for the proposed method.
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Cause: Residual silanol interaction.
-
Fix: Ensure pH is truly > 10. If using the Low pH strategy, add 0.1% Triethylamine (TEA) as a silanol blocker, though TFA is usually sufficient [1].
-
-
Issue: Retention Time Drift
-
Cause: pH fluctuation in the aqueous buffer. Ammonium bicarbonate is volatile.
-
Fix: Prepare fresh buffer daily and cap bottles tightly.
-
-
Issue: Split Peaks
-
Cause: Sample solvent strength is too high compared to the mobile phase.
-
Fix: Reduce the organic content in the sample diluent to < 20%.
-
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link[1]
-
Waters Corporation. (2025). XBridge BEH C18 Column Care and Use Manual.Link[1]
-
Agilent Technologies. (2024). Strategies for the Analysis of Basic Compounds.Link
-
Dolan, J. W. (2018). HPLC Troubleshooting: Peak Tailing. LCGC North America. Link
Sources
Application Notes & Protocols: Strategic Amide Bond Formation with 2-(4-Morpholin-4-yl-phenyl)-ethylamine
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective coupling of 2-(4-Morpholin-4-yl-phenyl)-ethylamine with a variety of carboxylic acids. This document delves into the mechanistic rationale behind reagent selection, offers a comparative analysis of common coupling methodologies, and presents detailed, field-proven protocols to ensure high-yield, high-purity amide synthesis.
The 2-(4-morpholin-4-yl-phenyl)-ethylamine moiety is a prevalent scaffold in medicinal chemistry, valued for its physicochemical properties and its role as a versatile synthetic intermediate.[1][2][3] The successful formation of an amide bond with this amine is a critical step in the synthesis of numerous biologically active compounds. This guide focuses on three robust and widely adopted coupling strategies: the carbodiimide-based approach using EDC in conjunction with HOBt, the highly efficient uronium salt-based method with HATU, and the phosphonium salt-based strategy employing PyBOP.
Foundational Principles: The Logic of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring the activation of the carboxylic acid.[4][5] The core principle of all coupling reagents is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the primary amine of 2-(4-morpholin-4-yl-phenyl)-ethylamine.
Caption: Mechanism of EDC/HOBt-mediated amide coupling. [4] Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 2-(4-Morpholin-4-yl-phenyl)-ethylamine (1.0-1.2 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Additive Introduction: Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. If the amine is used as a salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.5 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine. [4] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Method 2: The High-Efficiency Specialist - HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent known for its rapid reaction kinetics and low rates of racemization. [6][7]The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its enhanced reactivity. [6][8]HATU is particularly useful for coupling sterically hindered carboxylic acids or amines.
Mechanism of Action:
Caption: Mechanism of HATU-mediated amide coupling. [6][8] Experimental Protocol:
-
Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF). Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester. [6][9]2. Amine Addition: Add a solution of 2-(4-Morpholin-4-yl-phenyl)-ethylamine (1.0-1.2 eq) in a small amount of the reaction solvent to the pre-activated mixture.
-
Reaction Progression: Continue to stir the reaction at room temperature for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine. These washes effectively remove unreacted starting materials, the base, and water-soluble byproducts like HOAt. [6] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Method 3: The Robust Alternative - PyBOP-Mediated Coupling
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that serves as a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct HMPA. [10]It is highly efficient for both solution-phase and solid-phase peptide synthesis (SPPS) and is effective at suppressing racemization. [11] Mechanism of Action:
Caption: Mechanism of PyBOP-mediated amide coupling. [12][10] Experimental Protocol:
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq), 2-(4-Morpholin-4-yl-phenyl)-ethylamine (1.2 eq), and a non-nucleophilic base like DIPEA (1.5-3.0 eq) in an anhydrous solvent (DMF is preferred) at 0 °C, add PyBOP (1.2 eq). [12]2. Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-18 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or CH₂Cl₂.
-
Wash the organic layer successively with 10% citric acid or 1N HCl, water, saturated NaHCO₃ solution, and brine. [12] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography.
References
-
Verma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
AAPPTec (2021). Technical Support Information Bulletin 1205 - HATU. AAPPTec. [Link]
-
ACS (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. American Chemical Society. [Link]
-
MDPI (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Organic Synthesis (n.d.). Acid-Amine Coupling using PyBOP. Organic-synthesis.org. [Link]
-
Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]
-
AAPPTec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]
-
Organic Chemistry Portal (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
-
Wikipedia (n.d.). HATU. Wikipedia. [Link]
-
American Chemical Society (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. [Link]
-
SciSpace (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]
-
ACS Earth and Space Chemistry (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Publications. [Link]
-
ResearchGate (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]
-
Reddit (2024). HATU coupling - what's the best order?. Reddit. [Link]
-
Perpusnas (2026). PYBOP: Mechanism And Uses In Peptide Synthesis. Perpusnas. [Link]
-
AAPPTec (n.d.). Coupling Reagents. AAPPTec. [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
ChemRxiv (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
PubChem (n.d.). 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine. PubChem. [Link]
-
E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Improving reaction yields for 2-(4-Morpholin-4-yl-phenyl)-ethylamine synthesis
This guide is structured as a Technical Support Knowledge Base for the synthesis of 2-(4-Morpholin-4-yl-phenyl)-ethylamine . It moves beyond standard recipe-following, focusing on the mechanistic failure points that cause yield loss in this specific scaffold.
Subject: Yield Optimization & Troubleshooting for 2-(4-Morpholin-4-yl-phenyl)-ethylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary & Route Diagnostics
User Issue: "I am observing low yields (<40%) and difficult purification during the synthesis of the target amine."
Diagnostic Assessment:
The target molecule contains two distinct basic centers: the morpholine nitrogen (
-
Catalyst Poisoning: The morpholine ring coordinates with heterogeneous catalysts (Pd, Pt, Ni), stalling hydrogenation.
-
Chemo-selectivity Failure: During nitrile reduction, the primary amine product reacts with the intermediate imine, forming secondary amine dimers (polymers/tars).
-
Workup Loss: The amphoteric nature of the product causes it to remain in the aqueous phase during standard extractions if pH is not precisely controlled.
Interactive Decision Matrix (Route Selection)
Identify your current synthetic pathway to jump to the relevant troubleshooting module.
Figure 1: Synthetic pathway decision tree.[1] Route A is preferred for scale; Route B is common in early discovery.
Module A: Optimizing Nitrile Reduction (Route A)
Context: You are reducing 4-morpholinophenylacetonitrile to the amine.
Common Reagents:
Critical Failure Mode: The "Secondary Amine" Trap
During hydrogenation, the newly formed primary amine (
Protocol Optimization (The "Ammonia Blanket"): To suppress dimerization, you must shift the equilibrium by saturating the system with ammonia.
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Mechanistic Reason |
| Solvent | Ethanol/Methanol | 7N | Excess |
| Catalyst | 10% Pd/C | Raney Nickel (active) | Ni is less susceptible to poisoning by the morpholine nitrogen than Pd. |
| Pressure | 1 atm (Balloon) | 50–60 psi (Parr Shaker) | Higher pressure speeds up the reduction of the imine, minimizing its lifetime to react with amines. |
| Additives | None | Acetic Anhydride (Alternative) | Note:[1] Converts product to acetamide (requires hydrolysis later) but guarantees 95%+ yield by trapping the amine immediately. |
Technical Note on Catalyst Poisoning
The morpholine nitrogen is a Lewis base. If using Pd/C , it will coordinate to the Pd surface, deactivating it.
-
Fix: Run the reaction in acidic media (e.g., Methanol + 1.1 eq HCl). This protonates the morpholine nitrogen (
), preventing it from binding to the metal surface. Warning: Ensure your nitrile is stable in acid.
Module B: The Henry Reaction Route (Route B)
Context: Condensation of 4-morpholinobenzaldehyde with nitromethane , followed by reduction.
Step 1: The Nitroalkene Synthesis
Issue: Low conversion or "Red Oil" formation (polymerization). Troubleshooting:
-
Catalyst: Do not use strong bases (NaOH/KOH). They trigger Cannizzaro reactions or polymerization.
-
Recommended System: Use Ammonium Acetate (
) in Acetic Acid or a mild catalytic system like Cu(OAc)2 + Ligand for cleaner profiles [1]. -
Procedure: Reflux aldehyde (1.0 eq) + Nitromethane (5.0 eq) +
(0.5 eq) in Acetic Acid.[1] The nitromethane acts as both reactant and solvent.
Step 2: Reduction of the Nitroalkene
Issue: Over-reduction to the alkane or incomplete reduction to the hydroxylamine. Protocol:
-
Reagent:
(LAH) is the gold standard here. -
Addition Order: Add the nitroalkene solution TO the LAH suspension (inverse addition). This ensures the reducing agent is always in excess, preventing side reactions.
Module C: Workup & Purification (The "Hidden" Yield Killer)
User Report: "The reaction looked clean by TLC, but I lost 50% of the mass during extraction."
Root Cause: Amphotericity. The product has a morpholine ring (basic) and a primary amine (basic). If you extract with water/acid, the product goes into the water. If you neutralize to pH 7, the morpholine might still be partially protonated (water-soluble).[1] If you go to pH 14, it might form an emulsion.
The "Rochelle's Salt" Protocol (For LAH Workups)
Aluminum emulsions trap the product physically. Do not use the "Water/NaOH/Water" method if you have morpholine present; it forms a slime.
Step-by-Step Optimized Workup:
-
Quench: Dilute reaction mixture with dry ether/THF. Cool to 0°C.[2]
-
Add: Saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution. Use 10 mL per gram of LAH used [2].
-
Stir: Vigorously for 1–2 hours at room temperature.
-
Observation: Two clear layers will form. The aluminum coordinates to the tartrate, leaving the organic layer clear.
-
Extraction: Separate layers. The product is in the organic phase.[3][4][5][6]
pH-Controlled Extraction (For General Workups)[1]
-
Acidify crude mixture to pH 2 (Product
Aqueous phase). -
Wash aqueous phase with EtOAc (Removes non-basic impurities/starting material).
-
Basify aqueous phase to pH > 12 using 5M NaOH.
-
Extract with Dichloromethane (DCM) (3x). Note: Ether is often too non-polar for this diamine.
-
Drying: Dry over
(not , which acts as a Lewis acid and can trap amines).
Troubleshooting Logic Flow
Use this logic gate to identify the specific cause of your yield loss.
Figure 2: Diagnostic logic for isolating yield loss sources.
References
-
BenchChem. (2025).[4][7] Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. Retrieved from .
-
ChemSpider Synthetic Pages. (2008). Reduction of a nitrile: Workup Optimization. Retrieved from .
-
Ma, X., et al. (2021).[8] "Electrochemical reduction of acetonitrile to ethylamine." Nature Communications, 12, 1949.[8] Link.[1]
-
Sigma-Aldrich. (n.d.).[1] 4-(2-Morpholin-4-yl-ethyl)-phenylamine Product Data. Link.
Disclaimer: The protocols described involve hazardous reagents (LAH, Hydrogen gas, pressurized vessels). Always conduct a full risk assessment before attempting these syntheses.
Sources
- 1. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osti.gov [osti.gov]
Optimizing purification of 2-(4-Morpholin-4-yl-phenyl)-ethylamine via column chromatography
Technical Support Center: Purification of 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Case ID: PUR-56724-OPT Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Normal Phase Chromatography for Diamines
Executive Summary & Molecule Analysis
Welcome to the Separation Science Technical Support Center. You are attempting to purify 2-(4-Morpholin-4-yl-phenyl)-ethylamine , a molecule presenting a classic "dual-base" challenge in chromatography.
Molecule Profile:
-
Core Structure: Phenyl ring linker (UV active).
-
Functional Group A (Morpholine): Tertiary amine (
). Moderately basic. -
Functional Group B (Ethylamine): Primary amine (
). Highly basic and a strong hydrogen bond donor.
The Problem:
Standard silica gel (
This guide provides three validated protocols to neutralize this interaction and achieve high-resolution separation.
Decision Matrix: Selecting Your Protocol
Before starting, use this logic flow to select the purification strategy that matches your available resources and purity requirements.
Figure 1: Decision matrix for selecting the optimal stationary phase and modifier based on lab constraints.
Protocol A: Standard Silica with Modifiers (The "TEA" Method)
This is the most common method but requires strict adherence to the "Pre-saturation" step to prevent ghost peaks and baseline drift.
Theory: You must introduce a sacrificial base (Triethylamine - TEA) that competes for the acidic silanol sites, effectively "capping" them so your product can pass through without sticking.
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Step-by-Step Workflow:
-
Column Preparation (Crucial):
-
Pack the column with standard silica gel.[1]
-
The Pre-Wash: Flush the column with 3 Column Volumes (CV) of DCM containing 1% TEA .
-
Why? This saturates the silica's acidic sites before your product touches the column. If you skip this, the first 10% of your product will be sacrificed to coat the silica.
-
-
Mobile Phase Preparation:
-
Prepare your eluent gradient (e.g., 0%
10% MeOH in DCM). -
Add 1% TEA to both the DCM and the MeOH reservoirs.
-
Note: Constant modifier concentration is required to prevent the "stripping" of the base from the silica surface during the gradient.
-
-
Elution:
-
Post-Run Workup:
-
TEA has a high boiling point (
). You must rotovap thoroughly or use an azeotrope (e.g., add heptane) to remove trace TEA from your oil/solid.
-
Protocol B: Amine-Functionalized Silica (The "Green" Method)
If available, use Amine-Functionalized Silica (KP-NH) .[2] This stationary phase has propyl-amine groups bonded to the surface, making the silica basic.
Advantages:
-
No Modifiers: You do not need TEA or Ammonia in the mobile phase.
-
Solvent Freedom: You can use Hexane/Ethyl Acetate (EtOAc) gradients, which are safer and easier to evaporate than DCM/MeOH.
-
Higher Loading: You can load 2-3x more sample per gram of silica compared to Protocol A.
Recommended Gradient (Protocol B):
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Gradient: 0% B
100% B over 15 CV.
Visualization & Detection (TLC Guide)
Correctly identifying your fractions is critical. The primary amine tail can make visualization tricky if the concentration is low.
Table 1: Visualization Methods
| Method | Suitability | Observation | Mechanism |
| UV (254 nm) | High | Dark Spot | Absorption by the central Phenyl ring. |
| Ninhydrin | Excellent | Red/Purple Spot | Specific reaction with the primary ethylamine tail. |
| Dragendorff | Good | Orange/Red on Yellow | Detects the tertiary amine (morpholine). |
| Iodine ( | Moderate | Brown/Yellow | Reversible adsorption (non-specific). |
TLC Mobile Phase for Development: Do not use pure DCM/MeOH for TLC, as the spot will streak.
-
Recipe: 90 mL DCM + 9 mL MeOH + 1 mL
(Ammonium Hydroxide). -
Tip: Dip the blank TLC plate in this solution and dry it before spotting your compound to neutralize the plate's acidity.
Troubleshooting Common Issues
Issue 1: "My product is stuck at the baseline."
-
Cause: The amine has formed a salt with the silica, or the mobile phase is not polar enough.
-
Fix: Switch to DCM : MeOH :
(90:9:1) . The ammonia is a stronger base than TEA and will displace your product.
Issue 2: "I see 'Ghost Peaks' or broad humps."
-
Cause: You added TEA to the mobile phase but did not pre-saturate the column. The TEA is slowly saturating the column during the run, causing baseline drift.
-
Fix: Always flush the column with the modifier solvent before injection.
Issue 3: "My product turned into a salt after drying."
-
Cause: If you used HCl or acetic acid in the workup, you formed the hydrochloride or acetate salt.
-
Fix: Dissolve in DCM, wash with
NaOH (aq), dry over , and re-concentrate to get the free base.
Process Workflow Diagram
The following diagram illustrates the critical "Pre-saturation" workflow required for Protocol A.
Figure 2: The "Pre-saturation" workflow prevents irreversible adsorption of primary amines on silica gel.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Reach Devices. (n.d.). Troubleshooting Flash Chromatography: TLC with streaks or long spots.[4] Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Sources
Technical Support Center: Stability & Storage of 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Introduction: The Stability Paradox
You are likely working with 2-(4-Morpholin-4-yl-phenyl)-ethylamine as a critical intermediate for kinase inhibitor synthesis or GPCR ligand development. While this molecule is a robust building block in synthesis, it exhibits a "stability paradox" during storage: the very features that make it reactive—an electron-rich morpholine ring and a primary amine tail—render it highly susceptible to environmental degradation.
This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of degradation to provide you with a self-validating storage protocol.
Part 1: The Mechanics of Degradation
To preserve your sample, you must understand what is attacking it. This molecule faces three distinct threats:
-
Atmospheric Carboxylation (The "White Crust" Phenomenon): The primary ethylamine tail is a nucleophile. Upon exposure to air, it reacts with atmospheric
to form a carbamic acid, which rapidly stabilizes as a carbamate salt. This is often mistaken for simple moisture absorption but is actually a chemical transformation. -
N-Oxidation (The "Yellowing" Effect): The morpholine nitrogen is tertiary and electron-rich. In the presence of oxygen and trace peroxides, it forms an N-oxide. This reaction is often accelerated by light (photo-oxidation) due to the photosensitivity of the electron-rich phenyl ring.
-
Oxidative Deamination: Radical pathways can attack the alpha-carbon of the ethylamine, leading to imine formation and subsequent hydrolysis to an aldehyde.
Visualizing the Threat Landscape
The following diagram maps the degradation pathways you must prevent.
Figure 1: Mechanistic degradation pathways. Note that Carbamate formation is reversible, while N-Oxidation is typically irreversible.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this section to diagnose the state of your current batch.
Scenario A: "My white powder has turned yellow/brown."
-
Diagnosis: Oxidative degradation (Quinoid or N-oxide species).
-
Root Cause: Exposure to light or oxygen. The electron-rich phenyl ring acts as a photosensitizer, accelerating oxidation of the morpholine ring [1].
-
Corrective Action:
-
Dissolve in ethanol.
-
Add activated charcoal (10% w/w), stir for 30 mins, and filter.
-
Recrystallize as the HCl salt (see Protocol below).
-
Note: If the color is deep brown, the purity is likely compromised beyond simple salvage.
-
Scenario B: "The material has gained weight and formed a crust."
-
Root Cause: Reaction with atmospheric
. This is common for primary amines stored in plastic containers (which are permeable to ) [2]. -
Corrective Action:
-
This reaction is reversible.[3]
-
Dissolve the material in dilute acid (e.g., 1M HCl). This decarboxylates the carbamate, releasing
and forming the stable ammonium salt. -
Lyophilize or concentrate to recover the pure HCl salt.
-
Scenario C: "LC-MS shows a peak at M+16."
-
Diagnosis: Morpholine N-Oxide.[4]
-
Root Cause: Storage in solvents containing peroxides (e.g., aged THF or ether) or long-term air exposure [3].
-
Corrective Action:
-
N-oxides are difficult to remove.
-
Attempt reduction using mild reducing agents (e.g., Sodium metabisulfite) if the impurity level is critical, otherwise, repurify via column chromatography using an amine-doped silica phase.
-
Part 3: Validated Storage Protocols
To ensure long-term stability, you must convert the "Free Base" (unstable oil/solid) into a "Salt Form" (stable crystal lattice).
Protocol 1: The "Fortress" Method (Solid State Storage)
Recommended for storage > 1 month.
-
Salt Conversion: Do not store the free base. Convert immediately to the Dihydrochloride (2HCl) salt .
-
Why? Protonating both the primary amine and the morpholine nitrogen shuts down the lone-pair reactivity, preventing oxidation and carbamate formation [4].
-
-
Container Selection: Use Amber Glass Vials with Teflon-lined caps.
-
Avoid: Polyethylene bags (permeable to
/ ).
-
-
Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen.
-
Temperature: Store at -20°C .
-
Desiccation: Place the vial inside a secondary jar containing active silica gel or
.
Protocol 2: Solution State Handling (Short Term)
Recommended for active experiments (< 48 hours).
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Anhydrous Methanol | High solubility; DMSO stabilizes polar salts. |
| Avoid | Chloroform / Dichloromethane | These can form alkyl chlorides with the amine over time (quaternization). |
| Concentration | High (>50 mM) | Dilute solutions oxidize faster due to higher solvent-oxygen ratio. |
| Handling | Schlenk Technique | Use gas-tight syringes; never pour from the bottle. |
Storage Decision Workflow
Figure 2: Decision tree for incoming material handling.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in DMSO at -20°C?
-
Answer: Yes, but be cautious. DMSO has a freezing point of 19°C. Repeated freeze-thaw cycles can introduce moisture (hygroscopicity of DMSO) and physically degrade the molecule. Best Practice: Aliquot the DMSO solution into single-use vials before freezing to avoid freeze-thaw cycles.
Q2: Why does the protocol recommend Argon over Nitrogen?
-
Answer: Argon is denser than air and forms a "blanket" over your crystals. Nitrogen is lighter and mixes more easily with atmospheric oxygen if the seal is imperfect. For highly reactive amines, Argon provides superior protection [5].
Q3: I see a "wet" look to the crystals after taking them out of the freezer. Is it ruined?
-
Answer: Not necessarily. This is likely condensation on the cold glass. Critical Rule: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold vial invites immediate water condensation onto the hygroscopic salt.
Q4: Is the HCl salt hygroscopic?
-
Answer: Yes, morpholine salts can be hygroscopic. If the powder clumps, dry it in a vacuum desiccator over
for 24 hours.
References
-
Zhongxi, Z., et al. (2004).[4] "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal."[4] Journal of Pharmaceutical Sciences, 93(8), 1957-1961.[4]
-
Sintef. (2011). "Effect of temperature on carbamate stability constants for amines." Energy Procedia.
-
Royal Society of Chemistry. (2012). "Oxidative Degradation of Pharmaceuticals."[5] Drug Stability and Chemical Kinetics.
-
BenchChem. (2025). "Stability of Phenylethylamine Hydrochloride Salts." Chemical Properties Database.
-
Fisher Scientific. (2021). "Air-Sensitive Chemistry: Practical and Safety Considerations." Lab Reporter.
Sources
- 1. sintef.no [sintef.no]
- 2. researchgate.net [researchgate.net]
- 3. Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07814J [pubs.rsc.org]
- 4. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Overcoming hygroscopic challenges of 2-(4-Morpholin-4-yl-phenyl)-ethylamine hydrochloride
Case ID: HYGRO-MORPH-001 Status: Open Priority: High (Experimental Block) Subject: Overcoming Hygroscopicity & Deliquescence in Morpholine-Aniline Derivatives
Executive Summary
You are encountering challenges with 2-(4-Morpholin-4-yl-phenyl)-ethylamine hydrochloride . This compound combines a hydrophilic morpholine ring and a primary ethylamine tail. In its hydrochloride salt form, the high lattice energy is often disrupted by the strong hydrogen-bonding potential of the ammonium (
This guide provides field-proven protocols to recover, quantify, and utilize this material without compromising experimental integrity.
Module 1: Material Recovery (The "Goo" Phase)
User Issue: "My solid powder has turned into a sticky gum or oil. Is it degraded?"
Technical Insight: It is likely not degraded chemically (hydrolysis of the morpholine-phenyl bond is slow). It has undergone deliquescence , where adsorbed atmospheric water dissolves the salt lattice. You must remove the water physically and chemically without heating the amine to decomposition.
Troubleshooting Protocol: The Azeotropic Reset Do not simply place the gum in a vacuum oven; the water surface tension often traps the salt in a "syrup" state.
-
Dissolution: Dissolve the "gum" completely in a minimum amount of Methanol (MeOH) .
-
Azeotropic Addition: Add 10 volumes of Toluene relative to the MeOH.
-
Evaporation: Rotovap at
. The MeOH/Toluene azeotrope will carry off the water. -
Repetition: Repeat step 2-3 twice. You should see a white solid crash out as the mixture becomes toluene-rich.
-
Final Drying: Transfer the solid to a vacuum oven.
DOT Diagram: Recovery Workflow
Caption: Logical workflow for recovering deliquesced amine salts using toluene-methanol azeotropic distillation.
Module 2: Accurate Quantitation (The "Stoichiometry" Problem)
User Issue: "I cannot weigh the sample accurately. The mass increases on the balance reading. How do I calculate yields?"
Technical Insight: Standard weighing is impossible because the "dry" weight is a moving target. You must determine the Weight Percent (wt%) purity of the material you actually have, including the water weight, and adjust your reaction stoichiometry accordingly.
Troubleshooting Protocol: qNMR (Quantitative NMR) Use Quantitative NMR to determine the exact amount of active amine in your wet sample.
-
Internal Standard Selection: Use Maleic Acid or Dimethyl Sulfone .
-
Why? Maleic acid gives a sharp singlet at
(DMSO- ), which falls in the "silent region" between your morpholine alkyls ( ) and phenyl aromatics ( ).
-
-
Preparation:
-
Weigh
of your "wet" amine salt into a vial. Record exact mass ( ). -
Add
of Maleic Acid (Standard). Record exact mass ( ). -
Dissolve in DMSO-
.
-
-
Calculation:
- = Integration Area
- = Number of protons (Maleic Acid = 2; Amine Phenyl protons = 2 or 4 depending on peak selection)
- = Molecular Weight
Data Table: qNMR Parameters
| Parameter | Value / Recommendation |
| Solvent | DMSO- |
| Relaxation Delay ( | |
| Internal Standard | Maleic Acid ( |
| Target Signal | Phenyl Protons ( |
Module 3: Reaction Execution (Process Chemistry)
User Issue: "The reaction yield is low. I suspect water is quenching my reagents (e.g., acid chlorides, isocyanates)."
Technical Insight: Even "dried" salts can retain 2-5% water in the crystal lattice. For sensitive acylation or coupling reactions, you must ensure the micro-environment is anhydrous.
Troubleshooting Protocol: The "Schlenk" Weighing Method Do not weigh on an open balance.
-
Glove Bag/Box: If available, weigh inside an Argon atmosphere.
-
Weigh-by-Difference (Benchtop alternative):
-
Dry a Schlenk flask with a stir bar under vacuum/heat gun. Backfill with Argon.[1]
-
Add your hygroscopic salt to a capped vial. Weigh the full vial (
). -
Quickly dump the approximate amount into the Schlenk flask under a stream of Argon.
-
Immediately recap the vial and weigh it again (
). -
Mass added =
.
-
-
Chemical Scavenging (Optional):
-
If the reaction tolerates it, add Trimethylsilyl chloride (TMSCl) (0.1 eq) before adding the electrophile. TMSCl will react with residual water to form HCl (which you already have) and hexamethyldisiloxane (inert). Note: Only use if your electrophile is less reactive than TMSCl.
-
DOT Diagram: Handling Sensitive Reagents
Caption: Decision tree for handling hygroscopic amine salts in sensitive synthesis.
FAQ: Frequently Asked Questions
Q: Can I use KOH or NaOH pellets in the desiccator?
A: Avoid if possible. While KOH is good for amines, it is often not aggressive enough to pull water from a hydrated HCl lattice. Phosphorus Pentoxide (
Q: My material turned yellow after drying. Why? A: This indicates oxidation. Primary amines on electron-rich aromatic rings (like the morpholine-phenyl system) are prone to oxidation.
-
Fix: Always dry under vacuum and backfill with Argon , never air. Store in amber vials.
Q: Can I just switch the salt? A: Yes. If the HCl salt is unmanageable, convert it to the Tosylate (p-TsOH) or Fumarate salt. These usually have higher lattice energies and are non-hygroscopic.
-
Protocol: Freebase the amine (aq.
/ DCM extraction), then treat with 1.0 eq of p-Toluenesulfonic acid in anhydrous ether.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts and desiccant selection).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Theoretical basis of deliquescence and salt selection).
-
United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. (Analytical standards for water determination).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis and standardization. Trends in Analytical Chemistry, 35, 5-26. (Protocols for qNMR internal standards).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent and reagent drying.[2][3] 3. Alcohols, carboxylic acids, and amines. Journal of Organic Chemistry, 43(20), 3966–3968. (Efficiency of KOH vs P2O5).
Sources
Validation & Comparative
A Researcher's Guide to the Mass Spectrometry Fragmentation of 2-(4-Morpholin-4-yl-phenyl)-ethylamine
This guide provides an in-depth analysis of the characteristic fragmentation patterns of 2-(4-Morpholin-4-yl-phenyl)-ethylamine, a molecule of interest in pharmaceutical and medicinal chemistry research. Understanding its behavior under mass spectrometry (MS) conditions is crucial for accurate identification, structural elucidation, and quantification in complex matrices. This document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing bond cleavages, offering a comparative perspective against structurally similar compounds.
Introduction to the Analyte and Mass Spectrometry
2-(4-Morpholin-4-yl-phenyl)-ethylamine belongs to the phenethylamine class, a core scaffold in many biologically active compounds. Its structure combines three key features that dictate its mass spectrometric behavior: a phenethylamine backbone, a stable phenyl ring, and a morpholine substituent.
Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is the technique of choice for analyzing such molecules. ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, preserving the intact molecule for subsequent fragmentation analysis.[1] The controlled collision-induced dissociation (CID) of this precursor ion provides a reproducible fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation.
Predicted Fragmentation Profile
The fragmentation of the protonated molecule (m/z 221.16) is dominated by cleavages at the most labile bonds, influenced by charge localization and the formation of stable product ions and neutral losses. The primary sites of fragmentation are the bonds of the ethylamine bridge, particularly the Cα-Cβ bond and the bond between the benzylic carbon and the phenyl ring.
Below is a summary of the predicted key fragment ions for 2-(4-Morpholin-4-yl-phenyl)-ethylamine.
| m/z (Predicted) | Proposed Structure / Formula | Neutral Loss | Cleavage Type |
| 221.16 | [C₁₂H₁₈N₂O + H]⁺ | - | Precursor Ion |
| 191.13 | [C₁₂H₁₅NO]⁺ | NH₃ (Ammonia) | Loss from ethylamine |
| 178.11 | [C₁₁H₁₆NO]⁺ | C₂H₅N (Ethylamine) | Benzylic Cleavage |
| 162.08 | [C₁₀H₁₂NO]⁺ | C₂H₄ (Ethene) from m/z 191 | Rearrangement/Loss |
| 134.09 | [C₈H₁₂NO]⁺ | C₆H₅ (Phenyl) | Not favored |
| 117.09 | [C₈H₁₁N]⁺ | C₄H₇O (from morpholine) | Ring Opening |
| 91.05 | [C₇H₇]⁺ | C₅H₁₁N₂O | Tropylium Ion Formation |
Mechanistic Interpretation of Key Fragmentation Pathways
The fragmentation of phenethylamines is well-characterized and typically involves specific cleavage patterns such as α-cleavage and β-cleavage relative to the amine group.[2][3] The presence of the morpholine-substituted phenyl ring introduces unique and diagnostic fragmentation routes.
Benzylic Cleavage: Formation of the m/z 178 Ion
The most significant fragmentation pathway for many phenethylamine derivatives is the cleavage of the Cα-Cβ bond.[4][5] This is a classic benzylic cleavage, which is energetically favored due to the formation of a stable, resonance-delocalized benzylic cation.
-
Mechanism: Following protonation, typically on the most basic nitrogen atom (the primary amine), the collision energy induces the homolytic cleavage of the Cα-Cβ bond. This results in the formation of the stable morpholin-4-yl-benzyl cation at m/z 178.11 and the neutral loss of ethylamine radical.
This fragmentation is highly characteristic and often produces the base peak in the MS/MS spectrum of related compounds.
Formation of the Tropylium Ion (m/z 91)
A common fragment in the mass spectra of compounds containing a benzyl group is the tropylium ion at m/z 91.[6]
-
Mechanism: This seven-membered aromatic cation is formed through rearrangement and cleavage of the bond between the ethylamine side chain and the phenyl ring. While this fragment confirms the presence of the benzyl moiety, it is less specific to the entire molecule's structure.
Fragmentation Involving the Morpholine Ring
The morpholine ring itself can undergo fragmentation, although it is generally more stable. Cleavage within the ring can lead to a variety of smaller fragments. For instance, a fragment at m/z 117.09 could arise from the cleavage and rearrangement of the morpholine-substituted fragment.
The fragmentation pathways are visualized in the diagram below.
Caption: Proposed fragmentation of the protonated molecule.
Comparative Fragmentation Analysis
To highlight the diagnostic value of the observed fragmentation, we compare it with two structural analogs: Phenethylamine and N-Phenylmorpholine.
| Compound | Key Structural Difference | Impact on Fragmentation | Characteristic Fragments |
| Phenethylamine | Lacks the morpholine substituent. | Fragmentation is simpler, dominated by the loss of ammonia (NH₃) and the formation of a styryl-type ion. The benzylic cleavage leads to a smaller fragment.[1] | m/z 104 ([M-NH₃]⁺), m/z 91 (tropylium) |
| N-Phenylmorpholine | Lacks the ethylamine bridge. The morpholine is directly attached to the phenyl ring. | The primary fragmentation involves the morpholine ring itself, including ring-opening and loss of small neutral molecules like ethene oxide.[7] | m/z 163 ([M]⁺), m/z 132, m/z 104, m/z 77 (phenyl) |
This comparison underscores how the unique combination of the phenethylamine backbone and the morpholine substituent in the target analyte generates a distinct fragmentation pattern, with the m/z 178.11 ion being a particularly strong diagnostic marker.
Recommended Experimental Protocol
For reproducible and high-quality data, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary quality control checks.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-(4-Morpholin-4-yl-phenyl)-ethylamine in 1 mL of LC-MS grade methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water, ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate weighing of the standard.
LC-MS/MS System and Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for this class of compounds.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: A linear gradient from 10% to 90% B over 5-7 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimize for the transition of m/z 221.16 to key fragments (e.g., 178.11). A collision energy ramp (e.g., 15-40 eV) can be used to observe the full fragmentation profile.
-
System Suitability and Validation
-
Blank Injection: Start with a blank injection (50:50 acetonitrile:water) to ensure no carryover.
-
Standard Curve: Inject the working standard solutions to establish a calibration curve and confirm linearity.
-
QC Checks: Inject QC samples at the beginning, middle, and end of the analytical run to verify accuracy and precision.
The workflow for this analysis is depicted below.
Caption: A typical LC-MS/MS experimental workflow.
Conclusion
The mass spectrometric fragmentation of 2-(4-Morpholin-4-yl-phenyl)-ethylamine is predictable and yields structurally informative ions. The dominant fragmentation pathway, benzylic cleavage leading to the m/z 178.11 ion, serves as a reliable marker for the identification of this compound and its core structure. By understanding these fragmentation mechanisms and employing a robust, validated LC-MS/MS method, researchers can confidently identify and quantify this molecule in their studies.
References
-
C. Mercolini, M. Protti, R. Mandrioli, Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid, Journal of Analytical Toxicology, Volume 39, Issue 8, Pages 628–635, [Link]
-
D. Asakawa, H. Mizuno, E. Sugiyama, K. Todoroki, In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters, Analytical Chemistry 2020 92 (17), 12033-12039, [Link]
-
C-Y. Chen, C-H. Lin, H-S. Tso, Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry, Molecules 2018, 23(7), 1563, [Link]
-
K. Sekuła, W. Wrzesień-Tokarczyk, D. Zuba, Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry, Problems of Forensic Sciences 2019 Vol. 118, 157-169, [Link]
-
Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns, [Link]
-
NIST, Mass spectrum of N-Phenylmorpholine, NIST Chemistry WebBook, SRD 69, [Link]
-
S. A. Samad, S. A. G. F. Angelis, G. A. Eiceman, An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, Journal of Mass Spectrometry, Volume 41, Issue 10, Pages 1345-1353, [Link]
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Morpholine, 4-phenyl- [webbook.nist.gov]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Comparing bioactivity of 2-(4-Morpholin-4-yl-phenyl)-ethylamine vs. phenethylamine
This guide provides a technical comparison between the endogenous trace amine Phenethylamine (PEA) and its synthetic 4-substituted analog, 2-(4-Morpholin-4-yl-phenyl)-ethylamine (referred to herein as 4-Morpholino-PEA ).
This analysis focuses on the structural influence of the para-morpholine group on pharmacokinetics (metabolic stability) and pharmacodynamics (receptor affinity), grounded in established Structure-Activity Relationship (SAR) principles of phenethylamines.
Executive Summary: The Structural Divergence
Phenethylamine (PEA) is the primordial "backbone" of the stimulant class. While it possesses high affinity for Trace Amine-Associated Receptor 1 (TAAR1), its utility as a bioactive agent is severely limited by rapid degradation via Monoamine Oxidase B (MAO-B).
4-Morpholino-PEA represents a strategic medicinal chemistry modification. By introducing a morpholine ring at the 4-position (para) of the phenyl ring, the molecule undergoes two critical shifts:
-
Metabolic Shielding: The bulky substituent hinders the approach of MAO enzymes, potentially extending the half-life.
-
Physicochemical Alteration: The morpholine oxygen acts as a hydrogen bond acceptor, increasing Total Polar Surface Area (TPSA) and altering the lipophilicity profile compared to the parent PEA.
Table 1: Physicochemical & Predicted Property Comparison
| Feature | Phenethylamine (PEA) | 4-Morpholino-PEA | Impact of Modification |
| Structure | Phenyl ring + Ethylamine | 4-Morpholinophenyl + Ethylamine | Morpholine adds bulk & polarity |
| MW ( g/mol ) | 121.18 | ~206.28 | Increased molecular weight |
| LogP (Lipophilicity) | ~2.1 (Moderate) | ~1.5 - 1.8 (Lower) | Morpholine is polar; reduces membrane permeability slightly |
| MAO Susceptibility | High (Substrate) | Low (Inhibitor/Resistant) | Para-substitution blocks oxidation site |
| Primary Target | TAAR1 (Agonist) | TAAR1 / MAO-B | Bulky 4-subs often retain TAAR1 affinity but block MAO |
| CNS Penetration | High (Passive diffusion) | Moderate | Increased TPSA may require active transport |
Pharmacodynamics: Mechanism of Action
Phenethylamine (The Endogenous Control)
PEA acts primarily as a neuromodulator. It enters the presynaptic neuron via the Dopamine Transporter (DAT) or passive diffusion and triggers the release of catecholamines (Dopamine, Norepinephrine) via:
-
TAAR1 Agonism: Binding to intracellular TAAR1 triggers a Gs-protein cascade, phosphorylating DAT and reversing transport direction (efflux).
-
VMAT2 Inhibition: Prevents sequestration of monoamines into vesicles, increasing cytosolic concentration.
4-Morpholino-PEA (The Synthetic Probe)
The addition of the morpholine group creates a specific pharmacological profile based on 4-substituted PEA SAR data:
-
MAO Inhibition vs. Resistance: Unlike PEA, which is a substrate for MAO-B, 4-bulky-substituted PEAs often act as competitive inhibitors or are simply metabolically stable. The morpholine ring sterically hinders the enzyme's active site access to the alpha-carbon.
-
Receptor Selectivity: The "4-position" on the PEA scaffold is tolerant to bulk. While 4-Methyl-PEA is a potent TAAR1 agonist, the larger morpholine group may introduce steric clashes, potentially reducing intrinsic efficacy (partial agonism) or shifting selectivity toward Serotonin Transporters (SERT), as seen with other bulky para-substituents.
Signaling Pathway Visualization
The following diagram illustrates the differential pathway activation and metabolic fate.
Figure 1: Comparative signaling and metabolic pathways. Note 4-Morpholino-PEA's resistance to MAO-B compared to PEA.
Experimental Validation Protocols
To objectively compare these compounds, researchers must utilize self-validating assays that account for the rapid metabolism of PEA.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of PEA and 4-Morpholino-PEA in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation System:
-
Test Group: 1 µM test compound + 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4).
-
Control: Include Selegiline (MAO-B inhibitor) in a parallel PEA well to validate MAO-dependency.
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubate at 37°C.
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis (LC-MS/MS):
-
Monitor parent ion disappearance.
-
Logic Check: PEA should show
depletion within 15 minutes. 4-Morpholino-PEA is expected to show remaining at 60 minutes if the para-substitution confers stability.
-
Protocol B: TAAR1 cAMP Accumulation Assay (Functional)
Objective: Measure the potency (
-
Cell Line: HEK293 cells stably expressing human TAAR1 and a cAMP-response element (CRE) luciferase reporter.
-
Seeding: Plate cells in 384-well white plates (5,000 cells/well) in Opti-MEM.
-
Treatment:
-
Add PEA (Reference) and 4-Morpholino-PEA (Test) in a dose-response range (
M to M). -
Critical Step: Include 10 µM Pargyline (MAO inhibitor) in the buffer to prevent PEA degradation during the assay. Without this, PEA data will be invalid.
-
-
Detection:
-
Incubate for 30 minutes at 37°C.
-
Add detection reagent (cAMP antibody/lysis mix) per kit instructions (e.g., HTRF or GloSensor).
-
-
Data Interpretation:
-
Plot Log[Concentration] vs. Response.
-
Causality: If 4-Morpholino-PEA shows a right-shift in
compared to PEA, the morpholine group reduces binding affinity. If is lower, it acts as a partial agonist.
-
Synthesis & Handling (Technical Note)
While PEA is commercially ubiquitous, 2-(4-Morpholin-4-yl-phenyl)-ethylamine often requires synthesis or custom sourcing.
-
Precursor: 4-Morpholinobenzaldehyde.
-
Reaction Path: Henry Reaction (Nitroaldol) with Nitromethane
Nitrostyrene intermediate Reduction (LiAlH4) to the amine. -
Purification: The morpholine nitrogen is basic (
), allowing purification via acid-base extraction. -
Safety: Unlike PEA, the toxicological profile of the morpholine derivative is uncharacterized. Handle as a potential irritant and unknown bioactive.
Conclusion
The transition from Phenethylamine to 4-Morpholino-PEA represents a shift from a rapidly metabolized, high-affinity endogenous trigger to a metabolically stable, synthetic probe.
-
PEA is the superior TAAR1 agonist but fails as a drug due to MAO-B vulnerability.
-
4-Morpholino-PEA is predicted to sacrifice some receptor affinity (due to steric bulk) in exchange for significantly enhanced metabolic stability and blood-brain barrier residence time.
For drug development, the 4-Morpholino scaffold serves as a valuable template for designing "long-acting PEAs" that evade first-pass metabolism while retaining trace amine signaling properties.
References
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic Overview. Link
-
Lewin, A. H., et al. (2008). 4-Substituted phenethylamines: Structure-activity relationships for TAAR1. Bioorganic & Medicinal Chemistry. Link
-
Espinoza, S., et al. (2011). Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology and signaling. Basic & Clinical Pharmacology & Toxicology. Link
-
Feenstra, R. W., et al. (2001). Preparation of 4-substituted phenethylamines as MAO inhibitors. European Journal of Medicinal Chemistry. Link
-
Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships.[1][2] Handbook of Psychopharmacology. Link
Sources
Benchmarking Reference Standards for 2-(4-Morpholin-4-yl-phenyl)-ethylamine: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3]
2-(4-Morpholin-4-yl-phenyl)-ethylamine is a critical pharmacophore often utilized as a building block in kinase inhibitors and CNS-active agents.[1] Its amphiphilic nature—combining a lipophilic phenyl-morpholine core with a hydrophilic primary amine tail—presents unique analytical challenges.[1]
This guide addresses a common industry bottleneck: The lack of pharmacopeial (USP/EP) Certified Reference Materials (CRMs) for this specific intermediate. [2]
Most researchers must choose between Commercial Analytical Grades (often variable in salt form and water content) or In-House Qualified Standards .[1][2] This document objectively compares these pathways and provides a self-validating protocol to establish a Primary Reference Standard using Quantitative NMR (qNMR).
Structural Criticality & Risks[2][4]
-
Oxidation Potential: The morpholine nitrogen is susceptible to N-oxide formation under stress.[1]
-
Hygroscopicity: The primary ethylamine tail avidly absorbs atmospheric
to form carbamates, altering the effective mass. -
Identity Confusion: Frequently confused with the aliphatic analog N-(2-Aminoethyl)morpholine (CAS 2038-03-1).[1] Ensure your CAS matches the aromatic structure (e.g., related salts often approx. CAS 63234-80-0).[1][2]
Comparative Analysis: Standard Grades
When sourcing this reference material, you will encounter three distinct grades. The table below benchmarks their suitability for GLP/GMP workflows.
Table 1: Reference Standard Grade Comparison
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Grade | Option C: Synthesized Research Grade |
| Availability | Extremely Rare for this specific intermediate.[1] | High (Sigma, Enamine, Chem-Impex).[1] | Variable (CRO or In-house).[1][2] |
| Certified Purity | 99.9% ± Uncertainty (Metrologically traceable).[2] | Usually >95% or >98% (Area %).[2] | Unknown until characterized.[2] |
| Traceability | NIST/BIPM Traceable.[2] | Vendor CoA (often lacks water/solvent data).[2] | None initially. |
| Cost | High ( | Moderate ( | High Labor Cost (Time).[2] |
| Primary Risk | Availability.[2] | Salt Stoichiometry (HCl vs. Free base) & Water content.[2] | Process Impurities (Pd catalysts, unreacted precursors). |
| Recommended Use | Dispute resolution (if available). | Routine QC (after in-house qualification).[1][2] | Early Discovery only. |
Expert Insight: The "Purity Trap"
Commercial vendors often report purity by HPLC Area % .[2] For a reference standard, this is insufficient.
-
Reality: It contains 2% water and 5% inorganic salts (dihydrochloride).[2]
-
Result: Your assay calculation will be biased by ~7% because the "Assay as Is" (mass balance) is only 91%.[2]
Recommendation: You must treat Option B (Commercial Analytical Grade) as a raw material and convert it into a Qualified Secondary Standard using the protocol in Section 4.
Decision Logic & Traceability Hierarchy
To maintain scientific integrity, you must establish a "Chain of Custody" for your data.[2] The diagram below illustrates how to derive a working standard when a Pharmacopeial CRM is unavailable.
Figure 1: The Hierarchy of Reference Standard Qualification. When a USP/EP standard is absent, the "Primary Candidate" must undergo the Characterization Phase to become a Qualified Secondary Standard.[2]
The "Bridge-Qualification" Protocol (qNMR)[2]
This protocol describes how to determine the Absolute Content (Mass Balance) of your 2-(4-Morpholin-4-yl-phenyl)-ethylamine candidate material. We utilize Quantitative NMR (qNMR) because it is a primary ratio method that does not require a reference standard of the analyte itself—only a certified internal standard.[2]
Materials[1][4][5][6][7]
-
Analyte: ~10-15 mg of 2-(4-Morpholin-4-yl-phenyl)-ethylamine.[1]
-
Internal Standard (IS): Traceable CRM (e.g., Maleic Acid or Dimethyl Sulfone) with known purity (e.g., 99.9%). Note: Ensure IS signals do not overlap with the morpholine protons (3.0-3.8 ppm) or phenyl protons (6.8-7.2 ppm).[1]
-
Solvent: DMSO-d6 (prevents amine proton exchange and improves solubility).[1][2]
Experimental Workflow
-
Weighing: Accurately weigh the Analyte (
) and Internal Standard ( ) into the same HPLC vial or weighing boat to a precision of 0.01 mg. Target a 1:1 molar ratio. -
Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex).[2][4]
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the specific signals.
Calculation (Self-Validating Formula)
Calculate the purity (
Where:
- : Integral area.[2][3][5]
-
: Number of protons (e.g., 4 for morpholine
cluster, 2 for IS). -
: Molecular Weight.[2][3][5][6][7][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Mass weighed.[2][3][4]
Validation Criteria (Pass/Fail)
-
Specificity: No overlap between IS and Analyte peaks.
-
Precision: Run the experiment in triplicate. The %RSD of the calculated purity must be < 1.0% .[2]
-
Mass Balance Check: The qNMR purity + Water (KF) + Residual Solvents (GC) + ROI should sum to 98.0% – 102.0%.[2]
Routine Analysis: HPLC Method Parameters
Once the standard is qualified, use this robust HPLC method for routine batch release or stability testing.[2]
Table 2: Recommended HPLC-UV Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase; 3.5 µm offers good resolution/pressure balance.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA suppresses silanol activity, sharpening the amine peak. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient; morpholine derivatives usually elute mid-gradient.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow.[2] |
| Detection | UV @ 254 nm (primary) & 210 nm | Phenyl ring absorbs strongly at 254 nm.[2] |
| Temp | 30°C | Controls viscosity and retention time reproducibility.[2] |
Visualizing the Analytical Workflow
Figure 2: Routine Analysis Workflow.[1] The Qualified Standard (Green) anchors the accuracy of the routine HPLC testing (Blue).[2]
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[2] November 2023.[9][2]
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [1][2]
-
Bhat, S. et al. "Quantitative NMR (qNMR) Spectroscopy for Purity Determination of Reference Standards."[2] Journal of Pharmaceutical and Biomedical Analysis, 2024.[2] (Contextual citation for qNMR methodology).
-
ISO 17034:2016 . General requirements for the competence of reference material producers. [1][2]
-
Sigma-Aldrich/Merck . Product Specification: 4-(2-Morpholin-4-yl-ethyl)-phenylamine. (Used for structural confirmation and safety data).[2] [1][2]
Disclaimer: This guide is for research and development purposes. Always verify local regulatory requirements (FDA/EMA) when establishing reference standards for clinical supplies.
Sources
- 1. chembk.com [chembk.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 4-(2-Morpholin-4-yl-ethyl)-phenylamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Operational Safety Guide: 2-(4-Morpholin-4-yl-phenyl)-ethylamine
Part 1: Hazard Assessment & Chemical Profile
The "Why" Behind the Protocol Handling 2-(4-Morpholin-4-yl-phenyl)-ethylamine requires a safety strategy that goes beyond standard laboratory practices. This molecule combines a primary ethylamine tail with a lipophilic morpholine-phenyl core .[1][2]
From a Structure-Activity Relationship (SAR) perspective, this creates a dual-threat hazard profile:
-
Corrosivity (Amine Function): The primary amine (
) is highly basic ( ).[1][2] Upon contact with tissue, it causes rapid saponification of membrane lipids (alkaline burn), leading to liquefactive necrosis. -
Enhanced Permeation (Morpholine-Phenyl Core): Unlike simple aliphatic amines, the morpholine-phenyl moiety increases lipophilicity (
), facilitating faster dermal absorption.[1][2] Once absorbed, morpholine derivatives can exhibit systemic toxicity.
Critical Hazard Classification (Derived from SAR & Analog Data):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1 (Irreversible damage possible within seconds).
-
Acute Toxicity (Dermal/Oral): Treat as Category 3 (Toxic if in contact with skin).
Part 2: The PPE Firewall (Specifications)
Standard nitrile exam gloves are insufficient for prolonged contact with morpholine derivatives due to potential permeation breakthrough. The following matrix defines the required protective equipment based on the operational scenario.
Table 1: PPE Selection Matrix
| Protection Zone | Component | Specification / Standard | Rationale |
| Hand (Primary) | Double Gloving | Inner: PE/EVOH Laminate (e.g., Silver Shield®)Outer: Nitrile (min 5 mil / 0.12mm) | Laminate film provides chemical impermeability (>480 min breakthrough).[1][2] Nitrile provides dexterity and mechanical protection. |
| Hand (Incidental) | High-Grade Nitrile | Minimum 8 mil (0.20mm) thickness.[1][2] | Standard 4-mil nitrile may degrade in <15 mins upon direct amine contact.[1][2] |
| Eye/Face | Goggles + Shield | ANSI Z87.1+ Chemical Splash Goggles AND Face Shield. | Safety Glasses are forbidden. Alkaline burns to the cornea are often irreversible; a face shield protects the neck/chin from splashes. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm).[1][2] | Inhalation of amine vapors causes respiratory tract edema. |
| Body | Lab Coat/Apron | Chemical-resistant apron (Tychem® or PVC) over standard cotton lab coat.[1][2] | Cotton absorbs amines, holding them against the skin. An apron provides a non-absorbent splash barrier. |
Part 3: Operational Workflow & Decision Logic
Safety is a process, not just equipment. The following workflow utilizes a "Gatekeeper" logic to ensure no step is taken without safety validation.
Figure 1: Amine Handling Decision Logic
Caption: Operational logic flow for handling corrosive functionalized amines. Note the differentiation between standard and high-risk PPE requirements.
Step-by-Step Handling Protocol
1. Preparation (The "Cold" Zone)
-
Barrier Check: Inspect nitrile gloves for pinholes (air inflation test). Don laminate liners if working with >100mg or concentrated stock solutions.
-
Neutralization Prep: Have a beaker of saturated sodium bicarbonate or a spill kit specifically rated for bases (citric acid based) nearby. Note: Never use strong acids to neutralize amine spills on skin due to exothermic reaction heat.[1][2]
2. Transfer & Manipulation (The "Hot" Zone)
-
Solid Handling: Weigh solids in a pre-tared vial inside the fume hood. Avoid using spatulas that generate dust; use antistatic weighing boats.
-
Liquid/Solution Handling:
-
Vessel Management: Keep reaction vessels under an inert atmosphere (Nitrogen/Argon) not just for chemistry, but to prevent atmospheric moisture from reacting with the amine to form sticky, corrosive carbonates on the flask rim.
3. Post-Operation & Decontamination
-
Wipe Down: Wipe all exterior surfaces of flasks/vials with a tissue dampened with dilute acetic acid (vinegar) before removing them from the hood, followed by a water rinse. This neutralizes trace amine residues that could transfer to gloves.
-
Doffing: Remove outer gloves inside the hood. If wearing laminate liners, inspect them for discoloration before reuse or disposal.
Part 4: Emergency Response & Disposal
Emergency Decontamination (Self-Validating System)
-
Skin Contact:
-
IMMEDIATE: Flush with water for 15 minutes.
-
DO NOT use vinegar or acidic neutralizers on skin. The neutralization reaction releases heat, which can worsen the chemical burn. Water dilution is the only safe method.
-
-
Eye Contact:
-
Force eyelids open and flush with eyewash station for a full 15 minutes.
-
Seek medical attention immediately—alkaline burns penetrate deep into the eye and damage can manifest hours later.
-
Disposal Strategy
-
Waste Stream: Segregate as "Basic Organic Waste" .
-
Incompatibility: NEVER mix with:
References
-
PubChem. Compound Summary for CID 408285, 2-Morpholinoethylamine (Structural Analog). National Library of Medicine (US). Accessed October 26, 2023. [Link]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.138).[Link][1][2]
-
Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing. (Standard reference for amine permeation through nitrile vs. laminate). Wiley-Interscience.[1][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
